molecular formula C20H32O6 B1201847 Spirocardin B CAS No. 99401-77-1

Spirocardin B

Cat. No. B1201847
CAS RN: 99401-77-1
M. Wt: 368.5 g/mol
InChI Key: PDPQILPMCDOHDB-UHFFFAOYSA-N
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Description

Spirocardin B is a natural product found in Nocardia with data available.

Scientific Research Applications

  • Antibacterial Properties : Spirocardin B, isolated from an actinomycete, exhibits strong antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, as well as some Gram-negative bacteria like Bacteroides fragilis and Klebsiella pneumoniae. This suggests its potential use in treating bacterial infections (Nakajima et al., 1989).

  • Molecular Structure and Synthesis : The molecular formula of this compound is identified as C20H32O6. Its structural analysis and synthesis could provide insights into developing new antibiotics or modifying existing ones for enhanced efficacy (Nakajima et al., 1989).

  • Research on Related Compounds : While specific research on this compound is limited, studies on related compounds, such as Spironolactone, provide insights into the potential applications of this compound in various medical conditions, including heart failure, hypertension, and liver disease. Spironolactone's molecular mechanisms, such as its role in DNA repair and immunosurveillance, could guide future research on this compound (Gabbard, Hoopes, & Kemp, 2020).

properties

CAS RN

99401-77-1

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

4-[2-[2-(1,2-dihydroxyethyl)oxiran-2-yl]-2-hydroxyethyl]-2-hydroxy-3,4,8,8a-tetramethyl-3,4a,5,6-tetrahydro-2H-naphthalen-1-one

InChI

InChI=1S/C20H32O6/c1-11-6-5-7-13-18(3,12(2)16(24)17(25)19(11,13)4)8-14(22)20(10-26-20)15(23)9-21/h6,12-16,21-24H,5,7-10H2,1-4H3

InChI Key

PDPQILPMCDOHDB-UHFFFAOYSA-N

SMILES

CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(CO)O)O)CCC=C2C)C)O

Canonical SMILES

CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(CO)O)O)CCC=C2C)C)O

synonyms

spirocardin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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